(2,2-Dichloroethyl)(methyl)amine hydrochloride

Description

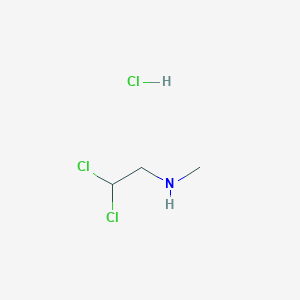

(2,2-Dichloroethyl)(methyl)amine hydrochloride (DCMAH) is a cationic dichlorinated amine salt with the molecular formula C₃H₈Cl₂N·HCl (molecular weight: 170.47 g/mol). It features a methyl group and a 2,2-dichloroethyl moiety attached to a central nitrogen atom, forming a hydrochloride salt. DCMAH has garnered attention in oncology research due to its demonstrated ability to inhibit tumor growth in glioblastoma xenograft models . Its mechanism of action differs from dichloroacetate (DCA), a terminally carboxylated analog, highlighting the significance of the amine group in its bioactivity .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dichloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWJTKZUZOONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloroethyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-dichloroethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

Starting Materials: 2,2-dichloroethanol and methylamine.

Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.

Procedure: 2,2-dichloroethanol is added to a solution of methylamine in water, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete.

Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then subjected to purification steps, including distillation and crystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of substituted amines or alcohols.

Oxidation: Formation of oxides or chlorinated hydrocarbons.

Reduction: Formation of simpler amines or hydrocarbons.

Scientific Research Applications

Biological Applications

Pharmacological Studies

(2,2-Dichloroethyl)(methyl)amine hydrochloride exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential effects on cellular processes and its role as a non-ionic organic buffering agent in cell cultures. This compound helps maintain pH levels conducive to various biological reactions, typically within a range of 6 to 8.5.

Drug Development

The structural properties of this compound suggest potential interactions with biological macromolecules, which may lead to applications in drug development or therapeutic interventions. Its derivatives have been explored for use as alkylating agents in cancer chemotherapy, similar to other nitrogen mustards like mechlorethamine .

Applications in Medicine

Chemotherapeutic Agents

this compound is part of a class of compounds known as nitrogen mustards, which are used as alkylating agents in cancer treatment. These compounds work by binding to DNA and preventing cell division, making them effective against certain types of cancers .

Case Study: Treatment of Lymphoid Malignancies

Research has shown that derivatives of nitrogen mustards can be effective in treating lymphoid malignancies such as Hodgkin's disease and lymphosarcoma. For instance, mechlorethamine has been used historically for these conditions, demonstrating the potential utility of this compound and its derivatives in similar therapeutic contexts .

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses risks associated with its use as a chemical agent. Exposure can lead to severe health effects due to its alkylating properties, which can cause DNA damage and increase the risk of secondary malignancies .

Mechanism of Action

The mechanism of action of (2,2-Dichloroethyl)(methyl)amine hydrochloride involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also form covalent bonds with biological molecules, affecting their function and activity. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent modification.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dichloroethylamine Derivatives

2,2-Dichloroethan-1-amine Hydrochloride (DCAH)

- Structure : Lacks the methyl group, with a primary amine attached to the dichloroethyl chain.

- Molecular Weight : 154.01 g/mol.

- Activity : Shares DCMAH's anticancer efficacy in glioblastoma models but exhibits distinct pharmacokinetics due to reduced steric hindrance .

- Key Difference : The absence of the methyl group may enhance cellular uptake but reduce metabolic stability compared to DCMAH.

2-Chloro-N-methyl Ethylamine Hydrochloride

Fluoroethylamine Derivatives

(2,2-Difluoroethyl)(methyl)amine Hydrochloride

- Structure : Fluorine atoms replace chlorines on the ethyl chain.

- Molecular Weight : 131.55 g/mol.

(2,2-Difluoroethyl)(ethyl)amine Hydrochloride

- Structure : Ethyl group on the amine and difluoroethyl chain.

- Molecular Weight : 145.58 g/mol.

Diethylaminoethyl Derivatives

2-Diethylaminoethyl Chloride Hydrochloride

Physicochemical Properties and Bioactivity

Biological Activity

(2,2-Dichloroethyl)(methyl)amine hydrochloride, with the molecular formula C₃H₈Cl₃N and a molecular weight of 130.02 g/mol, is a compound of interest in pharmacological research due to its notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves chlorination reactions. The most common methods include:

- Reaction with Thionyl Chloride : This method involves reacting 2-(methylamino)ethanol with thionyl chloride to form the hydrochloride salt. The reaction can be summarized as follows:

- Use of Sulfuryl Dichloride : An alternative method employs sulfuryl dichloride under controlled conditions to achieve similar yields .

Pharmacological Context

This compound has been studied for its effects on various cellular processes. Key findings include:

- Cell Culture Buffering : The compound acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to biological reactions (pH range 6 to 8.5). This property is crucial for optimizing conditions for cell growth and metabolic activity.

- Interaction with Biological Macromolecules : Its structural properties suggest potential interactions with proteins and nucleic acids, which may lead to applications in drug development and therapeutic interventions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar dichlorinated structures. For instance:

- A study evaluated several dichloric compounds for their ability to inhibit tumor growth in U87 glioblastoma models. Although this compound was not directly tested, related compounds demonstrated significant anticancer activity by inhibiting pyruvate dehydrogenase kinase (PDK), restoring normal metabolic profiles in tumor cells and inducing apoptosis .

- Case Study : In vivo experiments indicated that cationic dichloric compounds could effectively inhibit tumor growth without substantial cytotoxicity at high concentrations, suggesting a favorable therapeutic index .

The biological activity of this compound may involve several mechanisms:

- Neuromuscular Blockade Antagonism : At specific concentrations, it has been shown to antagonize neuromuscular blockade caused by clostridial neurotoxins without irreversible changes in tissue function. This antagonism occurs by preventing the internalization of toxins at cholinergic nerve endings .

- Concentration-Dependent Effects : The compound exhibits a dual role where low concentrations stimulate biological activity while high concentrations can inhibit it. This characteristic is critical for its potential therapeutic applications in managing toxicity associated with neurotoxic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Q & A

Q. What are the standard synthetic routes for (2,2-dichloroethyl)(methyl)amine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via alkylation of methylamine with 1,2-dichloroethane under controlled pH conditions. A common intermediate is the free base, which is precipitated and purified via recrystallization before conversion to the hydrochloride salt using HCl gas or concentrated hydrochloric acid. Key steps include monitoring reaction temperature (20–40°C) and using anhydrous solvents to minimize hydrolysis of the dichloroethyl group . Purification often involves vacuum distillation or column chromatography, with characterization by melting point analysis and NMR .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of methyl (δ 2.3–2.8 ppm) and dichloroethyl protons (δ 3.5–4.2 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity (>98%), while elemental analysis validates stoichiometry. Mass spectrometry (EI or ESI) confirms the molecular ion peak (C₃H₈Cl₂N⁺) and isotopic chlorine patterns .

Q. How does the reactivity of the dichloroethyl group influence substitution reactions in organic synthesis?

The dichloroethyl moiety undergoes nucleophilic substitution (SN2) with nucleophiles like amines, thiols, or alkoxides. Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2) and temperature. For example, substitution with sodium azide yields azido derivatives, which are precursors to tetrazoles. Competing elimination reactions (e.g., dehydrohalogenation) can occur under basic conditions, requiring careful pH control (pH 7–9) .

Q. What is the proposed mechanism of action in biological systems, and how is this evaluated experimentally?

The compound’s dichloroethyl group forms covalent adducts with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins or DNA, altering their function. This is assessed via competitive inhibition assays using model nucleophiles (e.g., glutathione) or LC-MS/MS to detect adduct formation. Cellular uptake studies (e.g., radiolabeled tracers) and cytotoxicity assays (MTT or apoptosis markers) further elucidate its bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like ethylene dichloride or oligomers?

Byproduct formation is suppressed by using a 2:1 molar ratio of methylamine to 1,2-dichloroethane and maintaining a reaction temperature below 40°C. Solvent choice is critical: non-polar solvents (e.g., toluene) reduce oligomerization, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance substitution efficiency. Kinetic studies (e.g., in situ IR monitoring of C-Cl bond cleavage) guide optimization .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities like unreacted methylamine or ethylene dichloride require GC-MS headspace analysis due to their volatility. Hydrolysis products (e.g., ethanolamine derivatives) are detected via reverse-phase HPLC with charged aerosol detection (CAD). Method validation follows ICH Q3 guidelines, with limits of quantification (LOQ) ≤ 0.1% .

Q. How do structural modifications (e.g., replacing methyl with ethyl groups) affect biological activity and stability?

Structure-Activity Relationship (SAR) studies reveal that bulkier alkyl groups (e.g., ethyl) reduce cellular uptake due to increased hydrophobicity, while electron-withdrawing substituents enhance electrophilicity and adduct formation. Stability assays (e.g., pH-dependent hydrolysis in PBS buffer) show that methyl derivatives exhibit slower degradation (t₁/₂ > 24 h at pH 7.4) compared to ethyl analogs .

Q. What strategies mitigate hydrolysis of the hydrochloride salt during long-term storage?

Hydrolysis is minimized by storing the compound in airtight containers under inert gas (N₂ or Ar) at −20°C. Lyophilization improves stability, reducing water content to <0.1% (Karl Fischer titration). Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring identify optimal excipients (e.g., silica gel desiccants) .

Q. How can computational modeling predict reactivity and toxicity profiles?

Density Functional Theory (DFT) calculations predict electrophilicity indices (e.g., Fukui functions) to identify reactive sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., DNA repair enzymes). Toxicity is modeled using QSAR platforms like OECD Toolbox, which estimate mutagenicity (Ames test) and acute toxicity (LD₅₀) based on structural fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.